molecular formula C11H15BrFN B3026575 4-Bromo-2-(isobutylaminomethyl)-1-fluorobenzene CAS No. 1019480-47-7

4-Bromo-2-(isobutylaminomethyl)-1-fluorobenzene

Cat. No. B3026575
CAS RN: 1019480-47-7
M. Wt: 260.15 g/mol
InChI Key: VUQYRDMFVDJZPA-UHFFFAOYSA-N
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Description

The compound 4-Bromo-2-(isobutylaminomethyl)-1-fluorobenzene is a substituted benzene derivative that contains bromine, fluorine, and an isobutylaminomethyl group. This structure suggests potential reactivity typical of halogenated aromatics, such as participation in nucleophilic aromatic substitution reactions and utility in the formation of carbon-nitrogen bonds. The presence of both electron-withdrawing (bromo and fluoro) groups and electron-donating (isobutylaminomethyl) substituents can influence its chemical behavior and electronic properties.

Synthesis Analysis

The synthesis of halogenated benzene derivatives often involves multi-step reactions, including halogenation, nitration, reduction, and functional group transformations. For instance, the synthesis of 1,4-bis(bromomethyl)-2-fluorobenzene, a related compound, was achieved through a sequence of nitration, reduction, diazotization, and bromination starting from p-xylene . Similarly, the synthesis of 4-bromo-1,2-dihydroisoquinolines, which shares the bromo-substituted aromatic motif, was accomplished using a rhodium-catalyzed reaction involving a benzyl bromide and an α-imino carbene . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of bromo- and bromomethyl-substituted benzenes has been studied using X-ray crystallography, revealing various interactions such as C–H···Br, C–Br···Br, and C–Br···π . These interactions can influence the packing and stability of the crystal structure. The dihedral angles between the benzene rings and substituent groups, as seen in a structurally similar compound , can also affect the overall molecular conformation and reactivity of this compound.

Chemical Reactions Analysis

Halogenated benzenes are known to undergo nucleophilic aromatic substitution reactions, which can be used to introduce various functional groups into the aromatic ring. For example, the preparation of 1-bromo-4-[18F]fluorobenzene involved nucleophilic aromatic substitution reactions . The presence of a bromine atom in the para position relative to a fluorine atom can facilitate such reactions due to the bromine's ability to act as a good leaving group. The isobutylaminomethyl group could also participate in reactions due to its potential nucleophilicity.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzenes are influenced by the nature and position of the substituents. The FT-IR and FT-Raman spectroscopic investigation of 1-bromo-3-fluorobenzene provided insights into the vibrational frequencies and molecular geometry, which are calculated using density functional theory (DFT) methods . These methods could be applied to this compound to predict its vibrational spectra and understand its electronic properties, such as HOMO and LUMO energies, which indicate the molecule's reactivity and stability. The thermodynamic properties, including heat capacities, entropies, and enthalpy changes, can also be calculated to understand the compound's behavior at different temperatures .

Scientific Research Applications

Synthesis and Radiopharmaceutical Applications

The compound 4-Bromo-2-(isobutylaminomethyl)-1-fluorobenzene, although not directly mentioned, could be related to the research on the synthesis of complex fluorinated molecules for applications in radiopharmaceuticals. For instance, the study by Ermert et al. (2004) explores various pathways for synthesizing no-carrier-added 1-bromo-4-[18F]fluorobenzene, a key synthon for 18F-arylation reactions, crucial in the development of PET (Positron Emission Tomography) radiotracers. This research indicates the potential for using complex bromo-fluorobenzene derivatives in medical imaging and diagnostic applications (Ermert, Hocke, Ludwig, Gail, & Coenen, 2004).

Electrolyte Additives in Lithium-Ion Batteries

Another application is found in the development of novel bi-functional electrolyte additives for lithium-ion batteries, as researched by Zhang Qian-y (2014). The study examines 4-bromo-2-fluoromethoxybenzene (BFMB), which, like this compound, is a bromo-fluorobenzene derivative. BFMB was shown to enhance the thermal stability and safety of lithium-ion batteries by forming a protective polymer film on the electrode surface, indicating the utility of such compounds in improving battery performance and safety (Zhang Qian-y, 2014).

Chemical Synthesis and Material Science

Further, research into the chemical synthesis of fluorobenzene derivatives reveals their potential as intermediates in creating complex organic molecules. For example, the work by Yan-min (2007) on the synthesis of 1,4-bis(bromomethyl)-2-fluorobenzene demonstrates the versatility of such compounds in organic synthesis, potentially applicable in the creation of materials with specific electronic or optical properties (Yan-min, 2007).

Advanced Material Applications

Compounds similar to this compound may also find applications in advanced materials, as illustrated by the study on photofragment translational spectroscopy of bromo-fluorobenzene derivatives. This research, by Xi-Bin Gu et al. (2001), provides insights into the molecular dynamics of such compounds under UV irradiation, which could be relevant in designing materials with specific photophysical properties (Gu, Wang, Huang, Han, He, & Lou, 2001).

properties

IUPAC Name

N-[(5-bromo-2-fluorophenyl)methyl]-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrFN/c1-8(2)6-14-7-9-5-10(12)3-4-11(9)13/h3-5,8,14H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUQYRDMFVDJZPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=C(C=CC(=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10651441
Record name N-[(5-Bromo-2-fluorophenyl)methyl]-2-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1019480-47-7
Record name N-[(5-Bromo-2-fluorophenyl)methyl]-2-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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